molecular formula C17H11BrN6O B10960492 2-{[(6-Bromo-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{[(6-Bromo-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10960492
M. Wt: 395.2 g/mol
InChI Key: VJUJETKJFBSTFB-UHFFFAOYSA-N
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Description

2-{[(6-Bromo-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which makes it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-Bromo-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps. The key starting material, pyrazolopyrimidine, is obtained by treating a formimidate derivative with hydrazine hydrate in ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(6-Bromo-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2-{[(6-Bromo-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C17H11BrN6O

Molecular Weight

395.2 g/mol

IUPAC Name

4-[(6-bromonaphthalen-2-yl)oxymethyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C17H11BrN6O/c18-12-3-1-11-6-13(4-2-10(11)5-12)25-8-15-21-17-14-7-20-22-16(14)19-9-24(17)23-15/h1-7,9H,8H2,(H,20,22)

InChI Key

VJUJETKJFBSTFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OCC3=NN4C=NC5=C(C4=N3)C=NN5

Origin of Product

United States

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